3,4-Dehydro Cilostazol-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

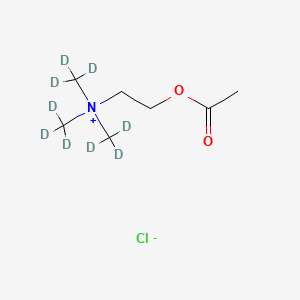

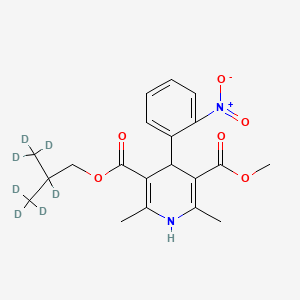

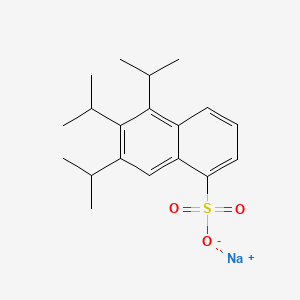

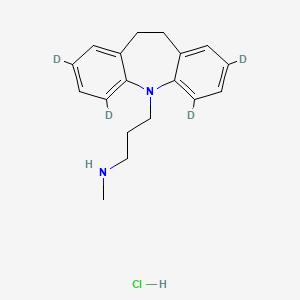

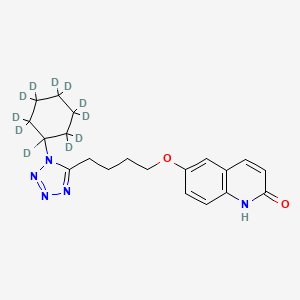

3,4-Dehydro Cilostazol-d11 is a labelled metabolite of Cilostazol . Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication of patients with peripheral vascular disease . It is a stable isotope labeled version of the pharmaceutical drug Cilostazol .

Synthesis Analysis

The usage of 3,4-Dehydro Cilostazol-d11 is primarily in the field of pharmacokinetics and drug metabolism research. It is used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) analysis to quantify the levels of Cilostazol and its metabolites in biological samples such as blood or urine . The synthesized cilostazol impurity A was characterized using sophisticated analytical techniques like Fourier-Transform Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) and Liquid Chromatography Mass spectrometry (LC-MS) .Molecular Structure Analysis

The chemical information of 3,4-Dehydro Cilostazol-d11 includes its molecular formula C11H4D11N3O2S, molecular weight of 260.38 g/mol . Its structure is similar to that of Cilostazol, with an additional deuterium atom in the molecule .Chemical Reactions Analysis

A unique sensitive ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC−MS/MS) method has been developed, simultaneously quantifying cilostazol and its active metabolite 3, 4-dehydro cilostazol (DCIL) using deuterated internal standards such as CIL-d11 and DCIL-d11 .Physical And Chemical Properties Analysis

The chemical information of 3,4-Dehydro Cilostazol-d11 includes its molecular formula C11H4D11N3O2S, molecular weight of 260.38 g/mol . Its physical properties such as melting point, boiling point, and solubility .Applications De Recherche Scientifique

Analytical Methods in Pharmacology

A study by Bhatt et al. (2014) developed an ultra performance liquid chromatography-tandem mass spectrometry (UPLC−MS/MS) method for determining cilostazol and its active metabolite 3,4-dehydro cilostazol in human plasma. This method is essential for pharmacological studies and bioequivalence research.

Pharmacological Effects

Research has demonstrated various pharmacological effects of cilostazol, which is closely related to its metabolite 3,4-dehydro cilostazol. For instance, Wada et al. (2013) found that cilostazol improves glucose metabolism and insulin resistance in diabetic mice. Similarly, Birk et al. (2004) observed cilostazol's effects on cerebral hemodynamics, suggesting its potential in treating cerebral vasospasm.

Cellular and Molecular Mechanisms

Studies have explored the cellular and molecular mechanisms of cilostazol. Ota et al. (2008) discussed cilostazol's protective effects against endothelial cell senescence. Another study by Choi et al. (2018) showed cilostazol's promotion of hair growth, demonstrating its diverse cellular effects.

Clinical and Preclinical Studies

Clinical and preclinical studies have also been conducted to assess cilostazol's efficacy. Inoue et al. (2004) investigated cilostazol's role in reducing post-stent restenosis, while Fujimura et al. (1995) examined its bronchodilator effects in humans.

Therapeutic Potential

The therapeutic potential of cilostazol, and by extension, its metabolites like 3,4-dehydro cilostazol, is evident in various studies. For example, Jeon et al. (2015) explored cilostazol's effect on hepatic steatosis, indicating its potential in treating metabolic diseases.

Mécanisme D'action

Cilostazol and several of its metabolites are cyclic AMP (cAMP) phosphodiesterase III inhibitors (PDE III inhibitors), inhibiting phosphodiesterase activity and suppressing cAMP degradation with a resultant increase in cAMP in platelets and blood vessels, leading to inhibition of platelet aggregation and vasodilation .

Orientations Futures

Cilostazol and its active metabolite 3,4-dehydro cilostazol have been studied extensively for their therapeutic effects in peripheral arterial disease and intermittent claudication . Future research may focus on exploring other potential therapeutic applications of these compounds, as well as improving methods for their detection and quantification in biological samples .

Propriétés

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-SAGHCWGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.